1-Benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine
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Overview
Description
1-Benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, and a 2-methoxynaphthalen-1-ylmethyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced by reacting the piperazine ring with benzyl chloride in the presence of a base, such as sodium hydroxide.
Attachment of the 2-Methoxynaphthalen-1-ylmethyl Group: The final step involves the reaction of the benzylated piperazine with 2-methoxynaphthalen-1-ylmethyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxynaphthalenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[(2-methoxynaphthalen-1-yl)sulfinyl]piperazine: Similar structure but with a sulfinyl group instead of a methylene group.
1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine: Similar structure but with a sulfonyl group instead of a methylene group.
Uniqueness
1-Benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxynaphthalen-1-ylmethyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-26-23-12-11-20-9-5-6-10-21(20)22(23)18-25-15-13-24(14-16-25)17-19-7-3-2-4-8-19/h2-12H,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWDJLXPQLNOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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